
(1-(5'-O-(tert-Butyldimethylsilyl)-2'-deoxy-beta-D-erythropentofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) is a synthetic compound that combines nucleoside analogs with spirocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) typically involves multiple steps:
Protection of the hydroxyl group: The 5’-hydroxyl group of the nucleoside is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Formation of the spirocyclic structure: The protected nucleoside is then reacted with a suitable precursor to form the spirocyclic oxathiole ring.
Deprotection: The final step involves the removal of the TBDMS protecting group under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiole ring.
Reduction: Reduction reactions could target the oxathiole ring or the nucleoside moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel nucleoside analogs: The compound can be used as a building block for the synthesis of new nucleoside analogs with potential antiviral or anticancer properties.
Biology
Enzyme studies: The compound may be used to study the activity of enzymes involved in nucleoside metabolism.
Medicine
Drug development:
Industry
Chemical synthesis: The compound can be used in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) would depend on its specific application. In the context of drug development, it might interact with molecular targets such as viral enzymes or cancer cell DNA, disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Nucleoside analogs: Compounds like zidovudine or lamivudine, which are used as antiviral agents.
Spirocyclic compounds: Molecules like spiro-OMeTAD, used in organic electronics.
Uniqueness
The uniqueness of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) lies in its combination of nucleoside and spirocyclic structures, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
141684-49-3 |
|---|---|
Molecular Formula |
C18H29N3O7SSi |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
1-[(6R,8R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H29N3O7SSi/c1-11-8-21(16(23)20-15(11)22)14-7-18(12(19)10-29(24,25)28-18)13(27-14)9-26-30(5,6)17(2,3)4/h8,10,13-14H,7,9,19H2,1-6H3,(H,20,22,23)/t13-,14-,18?/m1/s1 |
InChI Key |
CRPDUJBVAQMMLM-LPOUJYBBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


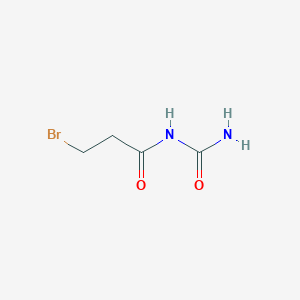

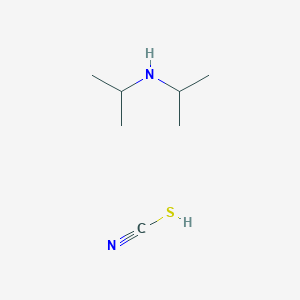
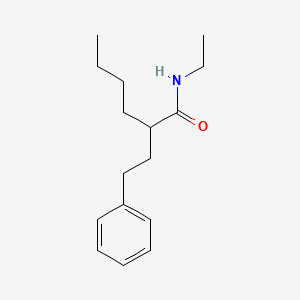
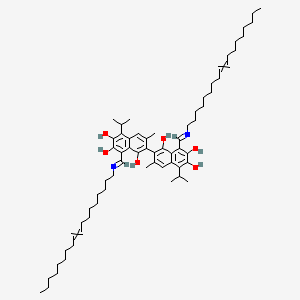
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
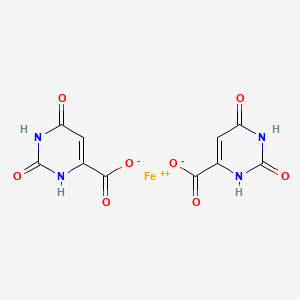

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
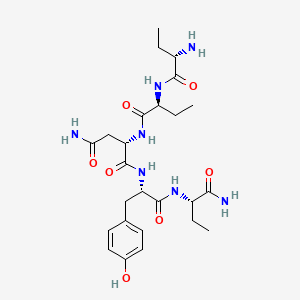
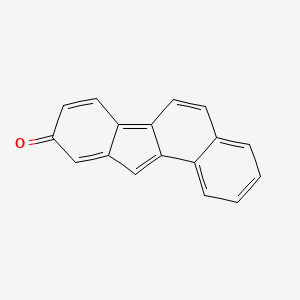
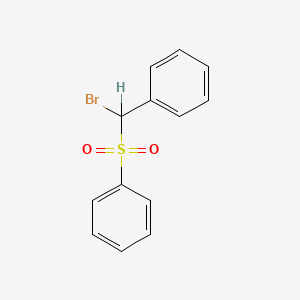
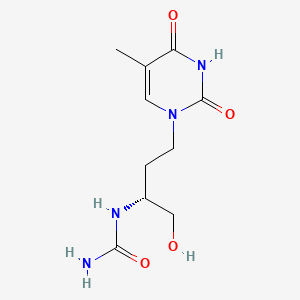
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
